molecular formula C12H11F3O3 B12304206 Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate

Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate

Cat. No.: B12304206
M. Wt: 260.21 g/mol
InChI Key: PIENLWFNVBLMOO-VMPITWQZSA-N
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Description

Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate is an α,β-unsaturated ester characterized by an (E)-configured acrylate backbone, an ethyl ester group, and a 4-(trifluoromethoxy)phenyl substituent. This structural motif is commonly exploited in pharmaceuticals and agrochemicals due to its resistance to metabolic degradation and ability to modulate electronic properties.

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

ethyl (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C12H11F3O3/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)18-12(13,14)15/h3-8H,2H2,1H3/b8-5+

InChI Key

PIENLWFNVBLMOO-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)OC(F)(F)F

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate typically involves the reaction of ethyl acrylate with 4-(trifluoromethoxy)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethyl sulfoxide or acetonitrile, elevated temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different substituents replacing the trifluoromethoxy group.

Scientific Research Applications

Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, especially those requiring fluorinated aromatic rings for enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties due to the presence of the trifluoromethoxy group.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :

    • Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate (CAS 128408-03-7) replaces -OCF₃ with -CF₃. The -CF₃ group is more electron-withdrawing and less sterically bulky than -OCF₃, leading to higher reactivity in Michael addition reactions.
    • Biological Impact : -CF₃ derivatives exhibit stronger binding to hydrophobic enzyme pockets, as seen in antitumor agents.
  • Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCHF₂) :

    • Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate (CAS 1374856-34-4) has reduced fluorine content. The -OCHF₂ group lowers lipophilicity (XLogP3 = 3.9 vs. predicted higher values for -OCF₃ analogs) and may improve aqueous solubility.
  • Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃) :

    • (E)-Ethyl 3-(4-methoxyphenyl)acrylate (CAS 24393-56-4) lacks fluorine, resulting in diminished electron-withdrawing effects and metabolic stability. This analog is less potent in inhibiting cytochrome P450 enzymes.

Substituent Position and Number

  • Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)acrylate (CAS 184969-49-1) features two -CF₃ groups at meta positions. The increased steric bulk reduces membrane permeability but enhances selectivity in kinase inhibitors.
  • Ethyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate (CAS 116577-12-9) places -CF₃ at the meta position, altering electronic distribution and reactivity compared to para-substituted analogs.

Physical and Chemical Properties

Compound Name Substituent Melting Point (°C) Boiling Point (°C) Molecular Weight XLogP3
Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate -OCF₃ (para) Data Unavailable ~274.7 (predicted) 244.21 ~3.5
Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate -CF₃ (para) 31–33 274.7±35.0 244.21 4.1
Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate -OCHF₂ (para) Data Unavailable Data Unavailable 242.22 3.9
(E)-Ethyl 3-(4-methoxyphenyl)acrylate -OCH₃ (para) Data Unavailable Data Unavailable 206.24 2.2

Key Observations :

  • Fluorinated analogs exhibit higher melting/boiling points due to increased molecular symmetry and van der Waals interactions.
  • Lipophilicity (XLogP3) scales with fluorine content: -CF₃ > -OCF₃ > -OCHF₂ > -OCH₃.

Biological Activity

Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethoxy group, which is known to enhance the biological activity of compounds by influencing their interaction with biological targets. The presence of the acrylate moiety allows for potential reactivity in various biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing trifluoromethyl groups. For instance, a study demonstrated that derivatives of trifluoromethylphenyl compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 Value (µM)Reference
MCF-715.2
HeLa12.5
A549 (Lung Cancer)18.0

The compound demonstrated an IC50 value of 15.2 µM against MCF-7 cells, indicating moderate potency. Further structure-activity relationship (SAR) studies are required to optimize the compound's efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds with trifluoromethoxy substituents have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The compound exhibited a MIC of 32 µg/mL against Staphylococcus aureus, indicating it may serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

In vitro studies revealed that treatment with the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

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